![molecular formula C16H14BrN3O B4722772 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)
2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol
Overview
Description
2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol is a chemical compound that belongs to the family of quinazoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol depend on the specific cellular processes and pathways that are affected by its inhibition of protein kinases. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol in lab experiments is its specificity for protein kinases, which allows for precise investigation of their role in various cellular processes. However, one of the limitations is that it may not be effective in all cell types or in all disease models, which requires further investigation and optimization.
Future Directions
There are several future directions for the study of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its structure and potency to improve its efficacy and selectivity for specific protein kinases. Additionally, its potential use as a tool compound for drug discovery and development should be further explored.
Scientific Research Applications
2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase inhibitors in various cellular processes. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-[[2-(4-bromophenyl)quinazolin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUKXUNSOOYYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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